

Application Notes and Protocols for AGI-41998 in HCT-116 Cell Lines

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Compound of Interest

Compound Name: AGI-41998

Cat. No.: B10830203

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Introduction

AGI-41998 is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for cellular processes. In cancer cells, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is often co-deleted with the tumor suppressor CDKN2A, there is a heightened dependence on the MAT2A pathway for survival. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target.

AGI-41998 has demonstrated significant anti-proliferative effects in cancer cell lines, including the human colorectal carcinoma cell line HCT-116, especially in MTAP-null models.

These application notes provide detailed protocols for utilizing **AGI-41998** to study its effects on HCT-116 cells, including assessing cell viability, apoptosis, and target engagement.

Quantitative Data Summary

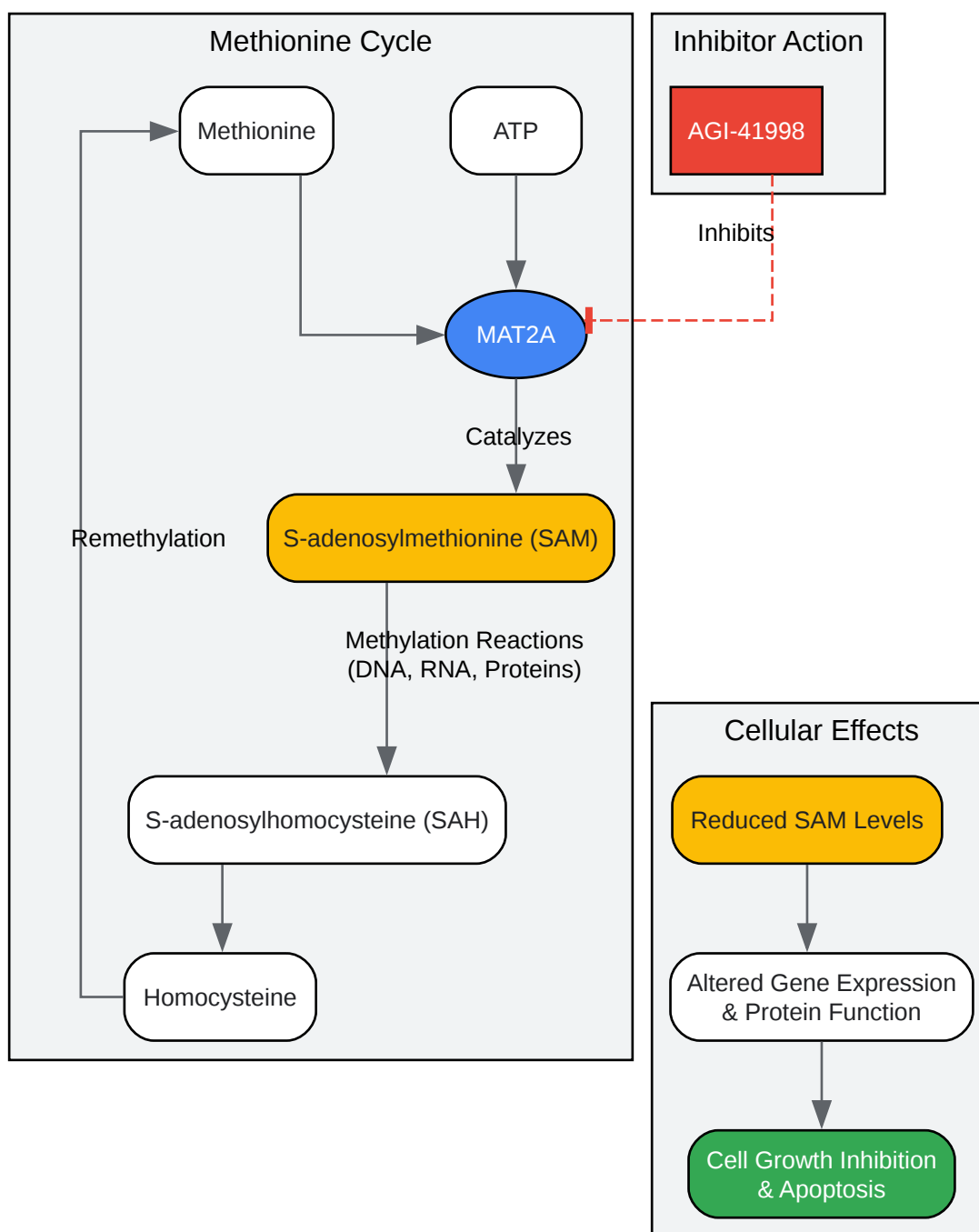
The following tables summarize the reported in vitro efficacy of **AGI-41998** in HCT-116 cell lines.

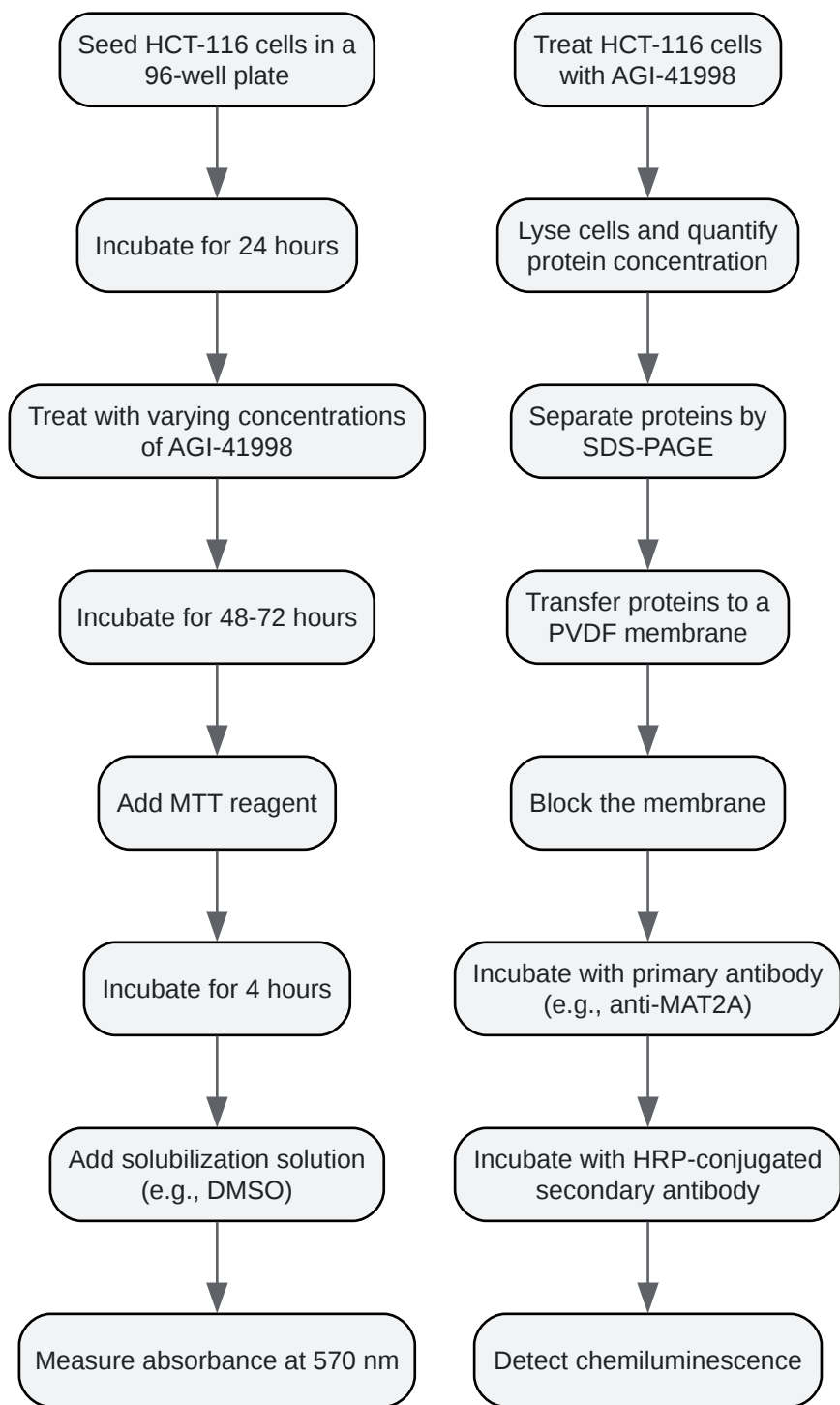
Table 1: In Vitro Inhibitory Activity of **AGI-41998** in HCT-116 Cells^[1]

Cell Line Variant	Parameter	Value
HCT-116 (MTAP-null)	MAT2A IC50	22 nM
HCT-116 (MTAP-null)	SAM IC50	34 nM
HCT-116 (MTAP-null)	GI50 (4 days)	66 nM
HCT-116 (MTAPwt)	GI50 (4 days)	1.65 μ M

Signaling Pathway

AGI-41998 targets the methionine cycle by inhibiting MAT2A. This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is a critical molecule that donates methyl groups for the methylation of various substrates, including DNA, RNA, and proteins (histones). These methylation events are vital for gene expression regulation and cellular proliferation. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) inhibits PRMT5, a key enzyme involved in protein methylation. This makes the cells more sensitive to the reduction in SAM levels caused by MAT2A inhibition, leading to synthetic lethality.





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References

- 1. pubcompare.ai [pubcompare.ai]
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